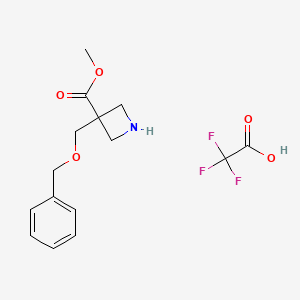

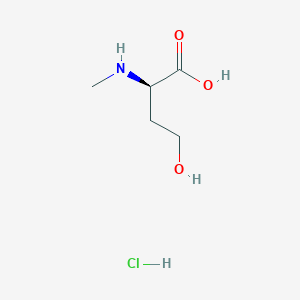

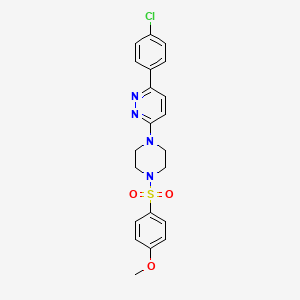

Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl azetidine-3-carboxylate hydrochloride is a related compound with a molecular weight of 151.59 . It’s used in scientific research, including drug discovery and materials science.

Synthesis Analysis

Azetidines can be synthesized through various methods. One efficient way is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

The InChI code for methyl azetidine-3-carboxylate hydrochloride is1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H . This can be used to generate a 3D structure of the molecule. Chemical Reactions Analysis

Azetidines can participate in various chemical reactions. For instance, they can undergo Suzuki-Miyaura-type cross-couplings with alkyl iodides and aryl organoborons . They can also be involved in Hiyama cross-coupling reactions with arylsilanes .Physical And Chemical Properties Analysis

Methyl azetidine-3-carboxylate hydrochloride is a solid at room temperature . Its exact physical and chemical properties would need to be determined experimentally.Applications De Recherche Scientifique

Synthesis of N-Aryl β-Amino Alcohols

Trifluoroacetic acid (TFA) has been utilized in a metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water. This reaction yields medicinally important N-aryl β-amino alcohol derivatives from azetidines, demonstrating TFA's role in facilitating complex organic reactions without the need for transition metals (Roy, Baviskar, & Biju, 2015).

Amino Acid-Azetidine Chimeras

Research has led to the synthesis of enantiopure azetidine-2-carboxylic acid (Aze) analogs, which are important for studying the influence of conformation on peptide activity. These analogs have various heteroatomic side chains at the 3-position, synthesized by modifying 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester (Sajjadi & Lubell, 2008).

Novel β-Lactam Antibiotics

Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids have been synthesized, showcasing a novel class of heteroatom-activated β-lactam antibiotics. These compounds, derived from serine and threonine, demonstrate significant antimicrobial activity, especially against Gram-negative bacteria, highlighting their potential in antibiotic development (Woulfe & Miller, 1985).

Antioxidant and Antidiabetic Properties

Novel N-substituted tetrahydropyrimidines based on phenylthiourea have been synthesized, demonstrating inhibitory action against enzymes relevant to diabetes and neurological diseases. These compounds show potential in the development of treatments for these conditions due to their biological activities (Maharramova et al., 2018).

Practical Synthesis of Enantiopure 2-Methyl-Azetidine-2-Carboxylic Acid

A robust synthesis method for enantiopure 2-methyl-azetidine-2-carboxylic acid has been developed. This method is based on the use of (S)-phenylglycinol as a resolving agent, providing a practical approach to obtaining this amino acid in quantities suitable for peptide coupling (Drouillat et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.C2HF3O2/c1-16-12(15)13(8-14-9-13)10-17-7-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-6,14H,7-10H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJLVBARBUWYKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)COCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2940697.png)

![4-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2940700.png)

![{2-Methoxy-5-[(4-pyridylamino)sulfonyl]phenyl}methyl(phenylsulfonyl)amine](/img/structure/B2940709.png)

![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2940713.png)

![(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2940716.png)

![(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine](/img/structure/B2940719.png)